molecular formula C13H19NO2 B154546 Benzyl L-leucinate CAS No. 1738-69-8

Benzyl L-leucinate

Cat. No. B154546
CAS RN: 1738-69-8
M. Wt: 221.29 g/mol
InChI Key: MBRRYUQWSOODEO-LBPRGKRZSA-N
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Description

Benzyl L-leucinate is a compound with the molecular formula C13H19NO2 . It is also known as L-leucine benzyl ester . It is often used in peptide synthesis .


Synthesis Analysis

The synthesis of Benzyl L-leucinate involves the benzylation of carboxylic acid functional groups, often using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction . Another method involves the hydrogenation of benzaldehyde over noble metal catalysts .


Molecular Structure Analysis

Benzyl L-leucinate has a molecular structure that contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

Benzyl L-leucinate is suitable for C-H activation and solution phase peptide synthesis . It is also involved in reactions such as the Fischer-Speier esterification .

Scientific Research Applications

  • Asymmetric Phase-Transfer Catalysis : A study by Duan et al. (2015) describes the use of an L-amino acid-derived urea-ammonium salt as a phase-transfer catalyst in the enantioselective alkylation of 5H-oxazol-4-ones. This process is significant for the catalytic asymmetric synthesis of biologically important dialkylated α-hydroxy carboxylic acids (Duan et al., 2015).

  • Enantioselective Friedel-Crafts Reactions : Li and Qu (2012) developed enantioselective Friedel-Crafts reactions using a bifunctional catalyst prepared from L-leucine. This method resulted in high yields of chiral benzylic amine products (Li & Qu, 2012).

  • Cascade Biotransformation for Synthesis : Liu et al. (2020) explored the whole-cell biotransformation for the synthesis of benzyl alcohol from bio-based L-phenylalanine. This method efficiently converts L-phenylalanine into benzyl alcohol, demonstrating the potential to produce various high-valued fine chemicals (Liu et al., 2020).

  • Synthesis of Helical Polypeptides : Haldar et al. (2016) synthesized peptide–polypeptide conjugates via ring opening polymerization, employing peptide initiators derived from leucine. These polymers adopt a helical conformation, important for material science applications (Haldar et al., 2016).

  • Asymmetric Reduction Catalyzed by Chiral Oxido-Vanadium(V) Complexes : Agarwal et al. (2020) utilized chiral complexes derived from L-tert leucinate for the chemoselective enantiodivergent reduction of N-benzyl-α-keto amides. This method is useful for the enantioselective synthesis of various amides (Agarwal et al., 2020).

  • Polymerizations of N-Substituted Maleimides : Oishi et al. (2007) synthesized N-substituted maleimides bearing L-leucine ester derivatives and carried out asymmetric polymerizations to obtain optically active polymers. These polymers have applications in chiral recognition and high-performance liquid chromatography (Oishi et al., 2007).

  • Microwave-Promoted Synthesis of Optically Active Poly(Ester-Imide)s : Mallakpour and Habibi (2003) developed a microwave-assisted method for the synthesis of optically active poly(ester-imide)s using N,N′-(pyromellitoyl)-bis-l-leucine diacid chloride and aromatic diols. This process is significant for the rapid production of thermally stable polymers (Mallakpour & Habibi, 2003).

properties

IUPAC Name

benzyl (2S)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRRYUQWSOODEO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl L-leucinate

CAS RN

1738-69-8
Record name L-Leucine benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1738-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-leucinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl L-leucinate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.539
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
R Nishizawa, T SAINO, M SUZUKI, T FUJII… - The Journal of …, 1983 - jstage.jst.go.jp
… reports"' 7), 6 was allowed to react with benzyl S-4,6-dimethylpyrimidin-2-ylthiolcarbonate to give Z-(2S,3R)-AHPA-OH (7) in 86 % yield, followed by coupling with benzyl L-leucinate p-…
Number of citations: 36 www.jstage.jst.go.jp
Y Hirotsu, T Shiba, T Kaneko - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… Condensation of N,S-ditritylL-cysteine diethylamine saltº with benzyl L-leucinate p-toluenesulfonateº by the carbodiimide method gave N, S-ditrityl-L-cysteinyl-L-leucine benzyl ester (X), …
Number of citations: 14 www.journal.csj.jp
M Yamaguchi, T Shiraishi, Y Igarashi, M Hirama - Tetrahedron letters, 1994 - Elsevier
L-Proline rubidium salt catalyzes the asymmetric Michael addition of nitroalkanes to enones and an enal. (R)-Adducts were obtained from cyclic (Z)-enones and (S)-adducts from acyclic …
Number of citations: 152 www.sciencedirect.com
M Tanihara, Y Kikuchi, Y Imanishi - International Journal of Biological …, 1982 - Elsevier
… Cyclo(LGlu-L-His) [1.3 g (4.9 mmol)] and commercial benzyl Lleucinate tosylate [1.9 g (4.9 … M%COCO-L-Glu-L-His-OMe [1.46 g (3.65 mmol)] and benzyl L-leucinate tosylate [1.44 g (3.65 …
Number of citations: 10 www.sciencedirect.com
W Märki, M Oppliger, R Schwyzer - Helvetica Chimica Acta, 1977 - Wiley Online Library
… One involves the condensation of y , y'-di-t-butyl DN-benzyloxycarbonyl-ycarboxyglutamate with benzyl L-leucinate by means of dicyclohexylcarbodiimide (see [5]). The amorphous, fully …
Number of citations: 14 onlinelibrary.wiley.com
M Yamaguchi, T Shiraishi… - The Journal of Organic …, 1996 - ACS Publications
l-Proline rubidium salt catalyzes the asymmetric Michael addition of malonate anions to prochiral enones and enals. This method can be applied to a wide range of substrates to give …
Number of citations: 320 pubs.acs.org
Y Kikuchi, M Tanihara, Y Imanishi - International Journal of Biological …, 1982 - Elsevier
… Benzyl Lleucinate tosylate (L-Leu-OBzl. Tos) was also synthesized for uv measurement. L-Leucine {6.6 g, 0.05 mol) and 11.4 g p-toluenesulphonic acid (0.06 mol) were added to 25 ml …
Number of citations: 10 www.sciencedirect.com
T Shiba, T Kaneko - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
In previous papers2, 3), the structure of eisenine, tripeptide isolated from the brown marine alga Eisenia bicyclis Setchell4, 5), had been confirmed by synthesis. Eisenine was thus …
Number of citations: 23 www.journal.csj.jp
Y Naoshima, Y Akakabe - The Journal of Organic Chemistry, 1989 - ACS Publications
Figure 1. Conversion of keto esters (1-5) to hydroxy esters (la-5a) by immobilized N. tabacum cells as a function of incubation time:·, first use;, second use;, third use; X, fourth use;®, …
Number of citations: 43 pubs.acs.org
HG Bossler, D Seebach - Helvetica chimica acta, 1994 - Wiley Online Library
The Boc‐protected tripeptides Boc‐Val‐Gly‐Leu‐OH (1), Boc‐Leu‐Sar‐Leu‐OH (2), Boc‐Leu‐Gly‐MeLeu‐OH (3), and Boc‐Val‐BzlGly‐Leu‐OMe (64), tetrapeptide Boc‐Leu‐Gly‐Pro‐…
Number of citations: 59 onlinelibrary.wiley.com

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